![molecular formula C8H9NO3 B1293650 2,6-Dimethyl-3-nitrophenol CAS No. 6994-63-4](/img/structure/B1293650.png)
2,6-Dimethyl-3-nitrophenol
Overview
Description
2,6-Dimethyl-3-nitrophenol is a compound that belongs to the class of organic compounds known as nitrophenols . It is a useful compound for the production and characterization of bio-oil from hardwood and softwood lignin . It is weakly acidic due to the hyperconjugation destabilization caused by the two methyl groups .
Synthesis Analysis
The synthesis of 2,6-Dimethyl-3-nitrophenol involves a solid mixture of phenol and Bi (NO3)3 5H2O or Fe (NO3)3 9H2O. Acetone is added to the resulting mixture, which is then stirred at room temperature under air or at reflux for 2-24 hours .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3-nitrophenol contains a total of 21 bonds. There are 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
Nitrate ions react with 2,6-dimethyl phenol (DMP) in sulfuric and phosphoric solution to form 2,6-dimethyl-4-nitrophenol, which can be detected spectrophotometrically at 340 nm and is directly proportional to the nitrate-nitrogen concentration .Scientific Research Applications
Proteomics Research
2,6-Dimethyl-3-nitrophenol: is utilized in proteomics research as a biochemical tool. Its properties can be leveraged to study protein interactions and functions. The compound’s molecular structure allows it to interact with various proteins, which can be useful for identifying protein modifications and understanding protein dynamics within cells .
Environmental Monitoring
This compound is also significant in environmental monitoring. Due to its chemical stability and detectability, 2,6-Dimethyl-3-nitrophenol can be used as a marker or tracer in studies of environmental pollution. It can help track the presence and movement of pollutants in water and soil environments .
Food Safety Analysis
In the food industry, 2,6-Dimethyl-3-nitrophenol can be applied in the detection of phenolic compound residues in food products. For instance, it can be used in gas chromatography–mass spectrometry methods to ensure that seafood like shrimps are free from harmful phenolic pollutants .
Safety And Hazards
properties
IUPAC Name |
2,6-dimethyl-3-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASZCQVZPLXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220223 | |
Record name | 3-Nitro-2,6-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3-nitrophenol | |
CAS RN |
6994-63-4 | |
Record name | 2,6-Dimethyl-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6994-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-2,6-xylenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-2,6-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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